molecular formula C29H50O2 B027931 Behenyl benzoate CAS No. 103403-38-9

Behenyl benzoate

Cat. No. B027931
M. Wt: 430.7 g/mol
InChI Key: IACXYDVFQDGXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Behenyl benzoate is a chemical compound that belongs to the class of benzoates. It is a white crystalline powder that is commonly used in the cosmetic industry as an emollient, thickening agent, and lubricant. Apart from its cosmetic applications, behenyl benzoate has also been studied for its potential in scientific research.

Mechanism Of Action

The mechanism of action of behenyl benzoate is not fully understood. However, it has been suggested that behenyl benzoate may interact with cell membranes and alter their fluidity, leading to increased drug absorption and enhanced transfection efficiency. Behenyl benzoate has also been shown to induce apoptosis in cancer cells by activating caspase enzymes, which are responsible for the cleavage of cellular proteins and DNA fragmentation.

Biochemical And Physiological Effects

Behenyl benzoate has been shown to have low toxicity and is generally considered safe for use in cosmetic products. However, the biochemical and physiological effects of behenyl benzoate on human health are not well studied. Some studies have suggested that behenyl benzoate may have anti-inflammatory and antioxidant properties. Behenyl benzoate has also been shown to increase skin hydration and improve skin barrier function.

Advantages And Limitations For Lab Experiments

Behenyl benzoate has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound. Behenyl benzoate is also stable under a wide range of conditions and can be easily synthesized in large quantities. However, behenyl benzoate has some limitations for lab experiments. It is insoluble in water, which may limit its use in aqueous systems. Behenyl benzoate is also a lipophilic compound, which may limit its use in hydrophilic systems.

Future Directions

There are several future directions for the study of behenyl benzoate. One potential direction is the development of behenyl benzoate-based drug delivery systems for the treatment of various diseases. Another direction is the study of behenyl benzoate as a potential transfection agent in gene therapy. Behenyl benzoate may also have potential applications in the development of anti-inflammatory and antioxidant agents. Further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of behenyl benzoate.
Conclusion:
Behenyl benzoate is a white crystalline powder that has various applications in the cosmetic industry and scientific research. It can be synthesized by the esterification of benzoic acid with behenyl alcohol and has been studied for its potential in drug delivery, gene therapy, and cancer treatment. Behenyl benzoate has low toxicity and is generally considered safe for use in cosmetic products. However, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of behenyl benzoate.

Scientific Research Applications

Behenyl benzoate has been studied for its potential in various scientific research fields such as drug delivery, gene therapy, and cancer treatment. It has been used as a carrier for lipophilic drugs due to its ability to penetrate the skin and enhance drug absorption. Behenyl benzoate has also been used as a transfection agent in gene therapy to deliver DNA and RNA into cells. In cancer treatment, behenyl benzoate has been studied for its potential to induce apoptosis (cell death) in cancer cells.

properties

CAS RN

103403-38-9

Product Name

Behenyl benzoate

Molecular Formula

C29H50O2

Molecular Weight

430.7 g/mol

IUPAC Name

docosyl benzoate

InChI

InChI=1S/C29H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-31-29(30)28-25-22-21-23-26-28/h21-23,25-26H,2-20,24,27H2,1H3

InChI Key

IACXYDVFQDGXJF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1

Other CAS RN

103403-38-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 106.5 gms. (0.326 moles) of behenyl alcohol, 43.5 gms. (0.343 moles) of benzoic acid and 225 mgms. stannous oxalate was heated to 230° C. under nitrogen. The reaction was held at 230° C. for two hours, and the distillate collected. It was then cooled to 100° C. The acidity was 10.0 mg KOH/gm. The ester was then given a treatment for 30 minutes at 85° C. with 50 gms. deionized water, 2 gms. sodium carbonate, 2 gms. sodium chloride, and 1 gm. hydrogen peroxide. It was then allowed to stand and the lower aqueous layer drained off. The top layer was washed with 50 gms. water at 80°-85° C. and then separated. The solid was then vacuum stripped at 100°-105° C. to remove residual moisture. The final product was a solid benzoate ester having the following formula: ##STR14##
Quantity
0.326 mol
Type
reactant
Reaction Step One
Quantity
0.343 mol
Type
reactant
Reaction Step Two
[Compound]
Name
stannous oxalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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